6-Ethynyl-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethynyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-7-8(9-4-6)11-5-10-7/h1,3-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNIXMJEIIWTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(N=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592466 | |
| Record name | 6-Ethynyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351325-04-7 | |
| Record name | 6-Ethynyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 6-Ethynyl-1H-imidazo[4,5-b]pyridine framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives displays characteristic signals for the aromatic protons on the imidazo[4,5-b]pyridine core and the acetylenic proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the nitrogen atoms in the heterocyclic rings and the triple bond. For instance, in derivatives of the related imidazo[4,5-b]pyridine system, protons on the pyridine (B92270) ring typically appear in the downfield region, often between δ 7.0 and 8.8 ppm. researchgate.net The imidazole (B134444) N-H proton usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The acetylenic proton is also anticipated to have a distinct chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all unique carbon atoms in the molecule. The carbons of the imidazo[4,5-b]pyridine ring system resonate in the aromatic region of the spectrum. The sp-hybridized carbons of the ethynyl (B1212043) group exhibit characteristic signals that are crucial for confirming the presence of the alkyne functionality. In related imidazo[4,5-b]pyridine derivatives, carbon signals have been observed in the range of δ 119.0 to 161.7 ppm. researchgate.net
Interactive Table: Representative ¹H and ¹³C NMR data for related imidazo[4,5-b]pyridine derivatives.
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyridine Ring Protons | 7.0 - 8.8 | 119.0 - 158.8 |
| Imidazole Ring Protons | Variable (often broad) | 127.5 - 150.4 |
It is important to note that the specific chemical shifts for this compound itself would require experimental determination, but the values for related structures provide a strong predictive framework.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. Fragmentation patterns in the mass spectrum can also provide structural information by showing the loss of specific parts of the molecule, such as the ethynyl group.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. This is a definitive method for confirming the chemical formula of this compound. For example, in the analysis of related imidazo[4,5-b]pyridine derivatives, HRMS has been used to confirm the calculated molecular formula with high precision. mdpi.com
Interactive Table: Expected Mass Spectrometry Data for this compound.
| Analysis | Expected Result |
| Molecular Weight (calculated) | C₈H₅N₃ = 143.05 g/mol |
| HRMS (ESI) [M+H]⁺ (calculated) | 144.0556 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A key feature would be the sharp, weak absorption band corresponding to the C≡C triple bond stretch, typically found in the region of 2100-2260 cm⁻¹. Another important signal is the ≡C-H stretch of the terminal alkyne, which appears as a sharp peak around 3300 cm⁻¹. The N-H stretching vibration of the imidazole ring would be observed as a broad band in the range of 3200-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings would produce a series of bands in the 1400-1650 cm⁻¹ region. For instance, in similar pyridine-containing compounds, bands have been noted around 1437 cm⁻¹ and 1540 cm⁻¹. researchgate.net
Interactive Table: Characteristic IR Absorption Bands for this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Imidazole) | 3200-3500 (broad) |
| ≡C-H Stretch (Alkyne) | ~3300 (sharp) |
| C≡C Stretch (Alkyne) | 2100-2260 (sharp, weak) |
| C=N, C=C Stretch (Aromatic) | 1400-1650 |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. For the imidazo[4,5-b]pyridine scaffold, X-ray diffraction studies have been crucial in understanding the geometry of the fused ring system and how substituents influence the crystal packing. nih.gov Such an analysis for this compound would provide invaluable data on its molecular conformation and supramolecular assembly.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed chemical formula. This comparison serves as a crucial verification of the compound's purity and elemental composition. For novel imidazo[4,5-b]pyridine derivatives, elemental analysis is a standard characterization method to confirm that the synthesized compound has the correct atomic makeup. irb.hr
Interactive Table: Calculated Elemental Composition of this compound.
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 67.12% |
| Hydrogen | H | 1.008 | 3.52% |
| Nitrogen | N | 14.01 | 29.35% |
Iv. Biological and Pharmacological Research Applications of Imidazo 4,5 B Pyridines
Enzyme Modulatory Effects
The primary enzyme modulatory effects of imidazo[4,5-b]pyridines that have been explored are centered on their inhibitory action against protein kinases. These enzymes play a crucial role in cell signaling, and their aberrant activity is a hallmark of many diseases.
The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop inhibitors targeting several families of kinases, including both serine/threonine and tyrosine kinases.
Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of B-Raf kinase. nih.gov These compounds have been shown to bind to a specific conformation of B-Raf known as the "DFG-in, αC-helix out" state, which is associated with enhanced kinase selectivity. nih.gov Structure-activity relationship (SAR) studies have led to the optimization of these molecules, resulting in compounds with excellent enzymatic and cellular potency. nih.gov For instance, a specific derivative, compound 23, emerged from these studies as a highly potent and selective inhibitor of B-Raf. nih.gov
Table 1: B-RAF Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 23 | B-Raf | Data not specified in abstract | nih.gov |
The versatility of the imidazo[4,5-b]pyridine scaffold extends to the inhibition of receptor tyrosine kinases (RTKs). Research has demonstrated the development of potent inhibitors of Trk kinases, a subfamily of RTKs implicated in cancer and pain. nih.gov Through scaffold hopping from a known Trk inhibitor, two series of compounds, imidazo[4,5-b]pyridines and purines, were developed. nih.gov These compounds exhibited subnanomolar potencies against TrkA kinase in cellular assays. nih.gov
Furthermore, certain imidazo[4,5-b]pyridine derivatives have been identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.govacs.org FLT3 is a class III RTK, and its activating mutations are found in a significant percentage of acute myeloid leukemia (AML) cases. acs.org Compound 27e was identified as a potent dual inhibitor of both FLT3 and Aurora kinases, with a Kd value of 6.2 nM for FLT3. nih.govacs.org
Table 2: Receptor Tyrosine Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase | IC50 / Kd (nM) | Reference |
|---|---|---|---|
| Compound 2d | TrkA | Subnanomolar potency | nih.gov |
| Compound 3a | TrkA | Subnanomolar potency | nih.gov |
| Compound 27e | FLT3 | Kd = 6.2 | nih.govacs.org |
| Compound 27e | FLT3-ITD | Kd = 38 | nih.govacs.org |
| Compound 27e | FLT3(D835Y) | Kd = 14 | nih.govacs.org |
A significant amount of research has focused on the development of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of cell division. acs.orgnih.gov Lead optimization studies have produced potent inhibitors of Aurora-A, Aurora-B, and Aurora-C. acs.orgnih.gov For example, compound 51 (CCT137690) was identified as a potent inhibitor of all three Aurora kinase isoforms with IC50 values in the low nanomolar range. acs.org This compound also demonstrated oral bioavailability and in vivo efficacy in a colon carcinoma xenograft model. acs.org Another compound, 31 , also showed potent inhibition of Aurora-A, -B, and -C. nih.gov
Table 3: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) | Reference |
|---|---|---|---|---|
| 51 (CCT137690) | 0.015 | 0.025 | 0.019 | acs.org |
| 31 | 0.042 | 0.198 | 0.227 | nih.gov |
| 27e | Kd = 7.5 nM | Kd = 48 nM | Not Specified | nih.govacs.org |
The imidazo[4,5-b]pyridine core is a privileged scaffold for targeting the broader family of serine/threonine protein kinases. nih.gov The inhibitory activity against Aurora kinases is a prime example of this. nih.gov The structural basis for this inhibition lies in the ability of the imidazo[4,5-b]pyridine scaffold to form key hydrogen bonds within the ATP-binding pocket of these kinases. nih.gov Specifically, the N4 pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the N3 imidazole (B134444) proton serves as a hydrogen bond donor, interacting with residues in the hinge region of the kinase. nih.gov This interaction mode is a common feature for this class of inhibitors across various serine/threonine kinases.
More recently, imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.gov CDK9 is a key regulator of transcription, and its inhibition is a promising therapeutic strategy for cancer. Several novel imidazo[4,5-b]pyridine-based compounds have demonstrated significant anticancer activity, which was correlated with their potent inhibition of CDK9. nih.gov A number of these compounds exhibited IC50 values in the sub-micromolar to low micromolar range against CDK9. nih.gov
Table 4: CDK9 Inhibition by Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Cell Line | CDK9 IC50 (µM) | Reference |
|---|---|---|---|
| I | MCF-7 | 0.63-1.32 | nih.gov |
| II | MCF-7 | 0.63-1.32 | nih.gov |
| IIIa | MCF-7 | 0.63-1.32 | nih.gov |
| IIIb | MCF-7 | 0.63-1.32 | nih.gov |
| IV | MCF-7 | 0.63-1.32 | nih.gov |
| VI | MCF-7 | 0.63-1.32 | nih.gov |
| VIIa | MCF-7 | 0.63-1.32 | nih.gov |
| VIII | MCF-7 | 0.63-1.32 | nih.gov |
| IX | MCF-7 | 0.63-1.32 | nih.gov |
| I | HCT116 | 0.63-1.32 | nih.gov |
| VIIc | HCT116 | 0.63-1.32 | nih.gov |
| VIIe | HCT116 | 0.63-1.32 | nih.gov |
| VIIf | HCT116 | 0.63-1.32 | nih.gov |
| VIII | HCT116 | 0.63-1.32 | nih.gov |
| IX | HCT116 | 0.63-1.32 | nih.gov |
Research on 6-Ethynyl-1H-imidazo[4,5-b]pyridine and Its Biological Applications Remains Undisclosed in Publicly Available Literature
Despite a thorough review of scientific databases and chemical repositories, publicly available research detailing the biological and pharmacological applications of the specific chemical compound, this compound, is not available.
While the compound is cataloged by chemical suppliers, indicating its synthesis is possible, its utility in medicinal chemistry and pharmacology, particularly concerning the inhibition of specific enzyme families, has not been documented in published studies. chembuyersguide.combldpharm.com
Searches for data on the activity of this compound against several key biological targets have yielded no specific results. These targets include:
TAM Kinase Family (AXL, MER)
Receptor Interacting Protein 1 (RIP1) Kinase
p21 Activated Kinase 4 (PAK4)
Poly(ADP-ribose) Polymerase (PARP)
Proton Pumps
Aromatase
Metalloproteinases
The absence of information extends to closely related ethynyl-imidazo[4,5-b]pyridine derivatives in the context of these specific biological targets. This suggests that research into the effects of an ethynyl (B1212043) group at the 6-position of the imidazo[4,5-b]pyridine scaffold on these particular enzymes and proteins has either not been undertaken or has not been published in a publicly accessible format.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or an analysis of the structure-activity relationships for this compound within the scope of the requested topics. The scientific community awaits future research to potentially uncover the therapeutic potential of this and related compounds.
Kinase Inhibition Profiles
Receptor Modulation Studies
The structural characteristics of imidazo[4,5-b]pyridines make them suitable candidates for modulating the activity of various receptors, leading to research in several therapeutic areas.
GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and positive allosteric modulators of these receptors can produce sedative and anxiolytic effects. nih.gov While various heterocyclic compounds, including some imidazopyridine isomers, have been explored as GABAA receptor modulators, specific data on the activity of This compound at the GABAA receptor is not available in the current body of scientific literature.
The renin-angiotensin system is a critical regulator of blood pressure, and antagonists of the angiotensin II receptor type 1 (AT1) are widely used as antihypertensive agents. The imidazo[4,5-b]pyridine nucleus has been incorporated into potent, orally active angiotensin II receptor antagonists. nih.gov
While extensive research has been conducted on imidazo[4,5-b]pyridine-based angiotensin II antagonists, specific details regarding the antagonistic activity of This compound at AT1 or AT2 receptors are not explicitly provided in the reviewed literature.
Thromboxane (B8750289) A2 is a potent promoter of platelet aggregation and vasoconstriction. Its receptor is a target for anti-thrombotic drugs. nih.gov While the imidazo[4,5-b]pyridine scaffold has been investigated in the context of thromboxane A2 receptor antagonism, there is no specific information in the available literature on the activity of This compound as a thromboxane A2 receptor antagonist.
Toll-like Receptor 7 (TLR7) Agonism
Toll-like receptor 7 (TLR7) agonists are of significant interest for their potential in cancer immunotherapy and as vaccine adjuvants. nih.govnih.gov Imidazo[4,5-c]pyridine compounds have been identified as potent TLR7 agonists, capable of stimulating immune responses. researchgate.netacs.org These compounds activate TLR7, leading to the production of pro-inflammatory cytokines such as TNF-α and interferons, which can enhance the body's anti-tumor and antiviral defenses. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these agonists. For instance, modifications to the 1-substituent of the imidazo[4,5-c]quinoline core have been shown to significantly impact TLR7 agonist activity. The addition of hydrophobic acyl tails can maintain or improve potency, whereas simple alkyl tails can lead to a dramatic loss of activity. nih.gov Specific derivatives have demonstrated low-nanomolar concentrations for the activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs). nih.gov
| Compound/Derivative | Target | Activity | Application |
| Imidazo[4,5-c]pyridine derivatives | TLR7 | Agonist | Cancer treatment, Vaccine adjuvant |
| 1-substituted imidazo[4,5-c]quinolines | TLR7 | Potent Agonist | Cancer immunotherapy |
This table summarizes the TLR7 agonistic activity of imidazo[4,5-b]pyridine derivatives.
Human Constitutive Androstane (B1237026) Receptor (CAR) Agonism
The constitutive androstane receptor (CAR), a nuclear receptor, plays a vital role in the metabolism of xenobiotics and endogenous compounds. nih.govnih.gov Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as potent and selective agonists of human CAR. nih.govacs.org These compounds can directly activate CAR at nanomolar concentrations, leading to the regulation of CAR target genes in human hepatocytes. nih.gov
One of the challenges in developing CAR agonists has been achieving selectivity over the related pregnane (B1235032) X receptor (PXR). nih.govacs.org However, novel imidazo[1,2-a]pyridine-based compounds have shown high selectivity for CAR, with some derivatives demonstrating no activation of other nuclear receptors. nih.gov This selectivity is crucial for their potential therapeutic applications in metabolic and liver diseases. nih.govmedchemexpress.com
| Compound/Derivative | Target | Activity | Key Finding |
| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives | Human CAR | Agonist | Direct activation in nanomolar concentrations. nih.gov |
| CITCO | Human CAR | Agonist | Lacks selectivity, also activates PXR. nih.govnih.gov |
This table highlights the activity of imidazo[4,5-b]pyridine derivatives on the human constitutive androstane receptor.
Metabotropic Glutamate (B1630785) Receptor 7 (mGluR7) Modulation
Metabotropic glutamate receptor 7 (mGluR7) is a presynaptic receptor that modulates neurotransmitter release and has been implicated in various neurological and psychiatric disorders. nih.govnih.gov The development of selective ligands for mGluR7 has been a significant area of research. nih.govcore.ac.uk While specific imidazo[4,5-b]pyridine derivatives as direct mGluR7 modulators are less documented in the provided results, the broader class of isoxazolo[4,5-c]pyridines, which share a bicyclic heterocyclic core, includes selective mGluR7 antagonists like 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP). nih.gov The high degree of conservation of mGluR7 across species suggests that effective modulators in animal models are likely to be effective in humans. nih.gov
The allosteric agonist AMN082 has been instrumental in studying the function of mGluR7, though its selectivity has been questioned. nih.govnih.gov The development of negative allosteric modulators (NAMs) is considered crucial for further understanding the therapeutic potential of targeting mGluR7. nih.gov
| Modulator Type | Target | Effect | Research Significance |
| Allosteric Agonist (e.g., AMN082) | mGluR7 | Inhibition of cocaine reward | Potential treatment for addiction. nih.gov |
| Allosteric Antagonist (e.g., MMPIP) | mGluR7 | Blocks agonist action | Confirms mGluR7-mediated effects. nih.gov |
This table outlines the modulation of mGluR7 by related compounds and their research implications.
Broad-Spectrum Bioactivity Investigations
Beyond specific receptor interactions, imidazo[4,5-b]pyridine derivatives have been investigated for their general bioactivity, particularly their antiproliferative and antimicrobial properties.
Imidazo[1,2-a]pyridines and related structures have shown significant cytotoxic effects against various human cancer cell lines. nih.govnih.gov For instance, certain imidazopyridine-tethered chalcones have demonstrated the ability to inhibit the viability of MCF-7 breast cancer cells. nih.gov In one study, a specific chalcone (B49325) derivative, CHL-C, was found to be particularly active. nih.gov Other studies have reported the cytotoxic effects of novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line, with IC50 values in the micromolar range. nih.gov The mechanism of action often involves the induction of apoptosis. nih.govnih.gov
| Compound Series | Cell Line | Activity | IC50 Value |
| Imidazopyridine tethered chalcones | MCF-7 | Cytotoxic | 8.48–100 µM |
| Novel IP-5 | HCC1937 | Cytotoxic | 45 µM nih.gov |
| Novel IP-6 | HCC1937 | Cytotoxic | 47.7 µM nih.gov |
| Novel IP-7 | HCC1937 | Cytotoxic | 79.6 µM nih.gov |
This table presents the antiproliferative activity of imidazo[4,5-b]pyridine derivatives against human cancer cell lines.
Derivatives of imidazo[4,5-b]pyridine have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that certain synthesized compounds are particularly effective against Bacillus cereus and Staphylococcus aureus. nih.govnih.gov In some cases, the activity against Gram-positive bacteria was found to be more pronounced than against Gram-negative bacteria like Escherichia coli. nih.gov The structure-activity relationship studies have been valuable in identifying the most potent antibacterial agents within this class of compounds. nih.gov
| Compound/Derivative Series | Bacterial Strain | Activity | Key Finding |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus | Antibacterial | Gram-positive bacteria are more sensitive. nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Escherichia coli | Antibacterial | More resistant compared to Gram-positive. nih.gov |
| Imidazo(4,5-b)pyridinylethoxypiperidones | Bacillus subtilis, Staphylococcus aureus | Strong Antibacterial | Compound 39 showed strong activity. nih.gov |
This table summarizes the antibacterial efficacy of imidazo[4,5-b]pyridine derivatives.
Antimicrobial Efficacy
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Certain imidazo[4,5-b]pyridine derivatives have demonstrated potential in this regard. For instance, some compounds within this class have been shown to possess antimycotic activity against fungi such as Aspergillus flavus. nih.gov The investigation into these compounds provides a basis for the potential antifungal applications of novel derivatives.
One study detailed the synthesis of new compounds derived from imidazo[1,2-a]pyridine and their evaluation for in vitro antifungal activity against Aspergillus niger. researchgate.net While a different isomer, this highlights the potential of the broader imidazopyridine class. Another study on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives reported that compound 3f exhibited both antibacterial and antifungal activity. researchgate.net
Table 1: Antifungal Activity of Selected Imidazopyridine Derivatives
| Compound Class | Fungal Strain | Activity Noted |
| Imidazo[4,5-b]pyridine derivative | Aspergillus flavus | Antimycotic activity. nih.gov |
| Imidazo[1,2-a]pyridine derivative | Aspergillus niger | Antifungal activity. researchgate.net |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | Not specified | Antifungal activity. researchgate.net |
This table is for illustrative purposes based on the available data for the broader class of imidazopyridines.
Antitubercular Activity
Tuberculosis remains a significant global health challenge, with the rise of multidrug-resistant strains of Mycobacterium tuberculosis. The imidazo[4,5-b]pyridine scaffold is considered a promising starting point for the development of new antitubercular drugs. nih.gov Research has been conducted on various derivatives to assess their efficacy against Mycobacterium tuberculosis H37Rv.
For example, a series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds showing significant activity. nih.gov While not a direct imidazo[4,5-b]pyridine, this demonstrates the utility of related heterocyclic structures. More directly, studies on isoniazid (B1672263) and pyridine derivatives have been carried out to create effective analogs against resistant strains. nih.gov
Table 2: Antitubercular Activity of Selected Pyridine and Related Derivatives
| Compound/Derivative | Target Strain | Activity Metric (IC50/MIC) |
| Isoniazid/Pyridine Derivative 1 | M. tuberculosis H37Rv | IC50: 3.2 µM nih.gov |
| Isoniazid/Pyridine Derivative 2 | M. tuberculosis H37Rv | IC50: 1.5 µM nih.gov |
| Phenanthridine Derivative 5e | M. tuberculosis H37Rv | MIC: 1.56 µg/mL nih.gov |
| Phenanthridine Derivative 5j | M. tuberculosis H37Rv | MIC: 1.56 µg/mL nih.gov |
| Phenanthridine Derivative 5k | M. tuberculosis H37Rv | MIC: 1.56 µg/mL nih.gov |
This table presents data on pyridine-related compounds to illustrate the potential for antitubercular drug development within this broad class.
Antiviral Potency
The imidazo[4,5-b]pyridine scaffold has been investigated for its antiviral properties against a range of viruses. mdpi.com Studies have explored the activity of these compounds against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and Cytomegalovirus (CMV). nih.gov
In one study, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were evaluated for their antiviral activity. mdpi.com While most showed little to no broad-spectrum activity, derivatives 7 and 17 displayed selective, albeit moderate, activity against RSV. researchgate.net Another broad-spectrum antiviral agent, 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR), which shares an ethynyl functional group, has shown potent activity against a wide range of viruses, including poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses. nih.gov
Table 3: Antiviral Activity of Selected Imidazo[4,5-b]pyridine and Related Derivatives
| Compound/Derivative | Virus | Activity Noted |
| Bromo-substituted imidazo[4,5-b]pyridine (7) | Respiratory Syncytial Virus (RSV) | Selective, moderate activity (EC50 21 μM). researchgate.net |
| Para-cyano-substituted imidazo[4,5-b]pyridine (17) | Respiratory Syncytial Virus (RSV) | Selective, moderate activity (EC50 58 μM). researchgate.net |
| 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) | Poxviruses, Togaviruses, Arenaviruses, etc. | Broad-spectrum antiviral activity. nih.gov |
This table illustrates the antiviral potential of the imidazo[4,5-b]pyridine scaffold and related compounds.
Anti-inflammatory Response Modulation
Imidazo[4,5-b]pyridine derivatives have been explored for their potential to modulate inflammatory responses. mdpi.com Research has focused on their ability to act as anti-inflammatory agents in various contexts, including retinal ischemia and obesity-associated inflammation.
One area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives found that they exhibited inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov Specifically, compounds 3c, 3f, and 3h showed potent and selective COX-2 inhibition. nih.gov
Table 4: Anti-inflammatory Activity of Selected 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) |
| 3f | 21.8 | 9.2 nih.gov |
This table highlights the COX inhibitory potential of a specific series of imidazo[4,5-b]pyridine derivatives.
Antioxidant Potential
The antioxidant properties of imidazo[4,5-b]pyridine derivatives have also been a subject of scientific inquiry. mdpi.com Oxidative stress is implicated in a variety of diseases, making antioxidants a key area of therapeutic research.
A study on novel imidazo[4,5-b]pyridine benzohydrazones demonstrated their antioxidant potential. researchgate.net Another study confirmed the antioxidative potential of novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles, with some derivatives showing significantly improved activity compared to the reference standard butylated hydroxytoluene (BHT). mdpi.com Furthermore, a Maillard reaction product, 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE), was identified as having antioxidant activity, which it is thought to exert by chelating metal ions. nih.gov
Table 5: Antioxidant Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Activity Noted |
| Imidazo[4,5-b]pyridine benzohydrazones | Antioxidant potential. researchgate.net |
| Imidazo[4,5-b]pyridine derived acrylonitriles | Improved activity compared to BHT. mdpi.com |
| 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE) | Antioxidant activity via metal ion chelation. nih.gov |
This table summarizes the findings on the antioxidant potential of various imidazo[4,5-b]pyridine derivatives.
Antimitotic Actions
Certain imidazo[4,5-b]pyridine derivatives have been shown to possess antimitotic properties, meaning they can inhibit cell division. nih.gov This activity is of particular interest in the development of anticancer agents.
An active imidazo[4,5-b]pyridine derivative, compound 3, was found to cause an accumulation of cells at the mitosis stage of the cell cycle. nih.gov Additionally, imidazo[4,5-b]pyridine-derived acrylonitriles have been investigated for their antiproliferative effects, with some compounds potently inhibiting cancer cell proliferation by targeting tubulin. mdpi.com
Table 6: Antimitotic and Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Mechanism of Action |
| Imidazo[4,5-b]pyridine (3) | Accumulation of cells at mitosis. nih.gov |
| Imidazo[4,5-b]pyridine derived acrylonitriles | Tubulin inhibition. mdpi.com |
This table provides examples of the antimitotic and antiproliferative actions of imidazo[4,5-b]pyridine derivatives.
Antiglycation Effects
Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications. A series of novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for their antiglycation activity. researchgate.net The study found that di- and trihydroxy-substituted compounds showed good activity, with one compound exhibiting potent antiglycation effects. researchgate.net
Table 7: Antiglycation Activity of Imidazo[4,5-b]pyridine Benzohydrazones
| Compound Class | Activity Noted |
| Imidazo[4,5-b]pyridine benzohydrazones | Potent antiglycation activity. researchgate.net |
This table illustrates the potential of imidazo[4,5-b]pyridine derivatives in combating glycation.
DNA/RNA Binding and Intercalation Studies
The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines has prompted significant investigation into its interaction with nucleic acids. nih.gov Research has demonstrated that certain derivatives of this heterocyclic system can bind to both DNA and RNA, suggesting that these macromolecules are potential cellular targets for this class of compounds. nih.govresearchgate.net
Furthermore, some imidazo[4,5-b]pyridine derivatives have been identified as DNA intercalating agents. mdpi.com For instance, tetracyclic triaza-benzo[c]fluorenes that incorporate the imidazo[4,5-b]pyridine skeleton and are substituted with a 2-imidazolinyl group have been shown to exert their biological effects by intercalating into double-stranded DNA. mdpi.com This mode of action highlights a key mechanism through which these compounds can interfere with cellular processes.
The interaction is not limited to standard duplex DNA; G-quadruplex structures have also been identified as a target. nih.gov The ability of these compounds to bind to varied forms of nucleic acids underscores their potential as versatile tools in molecular biology and pharmacology.
Table 1: DNA/RNA Binding Affinities of Selected Imidazo[4,5-b]pyridine Derivatives
| Derivative Type | Target | Binding Affinity (logKs) | Reference |
| Amino-substituted tetracyclic imidazo[4,5-b]pyridines | DNA/RNA | 5-7 | researchgate.net |
Skeletal Muscle and Sarcomere Modulation (e.g., myosin, actin, tropomyosin, troponin)
The direct modulation of skeletal muscle and its fundamental contractile unit, the sarcomere, by this compound has not been documented in publicly available research. However, the broader class of imidazo[4,5-b]pyridine derivatives has been explored in the context of muscle disorders.
Notably, a series of 2,6-disubstituted imidazo[4,5-b]pyridines has been synthesized and investigated as potential therapeutic agents for dysferlinopathies. nih.gov Dysferlinopathies represent a group of recessive muscular dystrophies, indicating that the imidazo[4,5-b]pyridine scaffold is of interest in the search for treatments for inherited muscle diseases. nih.gov
At present, detailed research findings on the specific interactions of any imidazo[4,5-b]pyridine derivatives with individual sarcomeric proteins—such as myosin, actin, tropomyosin, or troponin—are not available in the reviewed literature. The investigation into this compound class for muscle-related conditions appears to be in the early stages, with a focus on broader therapeutic potential rather than specific protein modulation.
V. Structure Activity Relationship Sar Studies
Impact of Substituent Position and Electronic Nature on Bioactivity
The placement and electronic characteristics of substituents on the imidazo[4,5-b]pyridine ring system are critical determinants of biological activity. Researchers have systematically modified various positions of the heterocyclic core to probe these relationships.
The introduction of amino groups and the nature of their side chains have a marked effect on the antiproliferative properties of imidazo[4,5-b]pyridine derivatives. Studies have shown that the conversion of nitro groups to amino groups on the imidazo[4,5-b]pyridine scaffold leads to an enhancement of antiproliferative activity. nih.gov Furthermore, the protonation of these amino groups can result in a modest increase in this activity. nih.gov
For instance, in a series of 2,6-disubstituted imidazo[4,5-b]pyridines, derivatives with amino groups demonstrated improved activity profiles compared to their nitro counterparts. nih.gov This suggests that the electron-donating nature and hydrogen-bonding capacity of the amino group contribute favorably to the compound's interaction with its biological target.
Table 1: Effect of Amino Group Substitution on Antiproliferative Activity
| Compound Series | Substituent Change | Impact on Antiproliferative Activity | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridines | Nitro group to Amino group | Improvement in activity | nih.gov |
| Imidazo[4,5-b]pyridines | Amino group to Protonated Amino group | Small enhancement in activity | nih.gov |
The specific arrangement of nitrogen atoms within the fused heterocyclic system is a crucial factor for biological activity. Comparative studies between imidazo[4,5-b]pyridine and its isomer, imidazo[4,5-c]pyridine, have revealed significant differences in their pharmacological effects. For example, in the context of inotropic agents, 1H-imidazo[4,5-b]pyridine derivatives were consistently found to be more potent than their corresponding 1H-imidazo[4,5-c]pyridine isomers. researchgate.net
The position of the pyridine (B92270) nitrogen in sulmazole, an imidazo[4,5-b]pyridine derivative, was determined to be critical for its affinity to Na,K-ATPase, whereas the imidazo[4,5-c]pyridine isomers showed minimal effect. nih.gov This highlights that the nitrogen atom's location within the pyridine ring directly influences the molecule's ability to bind to specific biological targets.
Modifications at the C-2, C-3, and C-6 positions of the imidazo[4,5-b]pyridine ring have been extensively explored to optimize biological efficacy.
C-2 Position: The nature of the substituent at the C-2 position significantly impacts activity. In a series of 2-phenyl-substituted imidazo[4,5-b]pyridines, the presence of cyclic amidino groups, such as a 2-imidazolinyl group, at the para position of the phenyl ring led to pronounced and selective antiproliferative activity. mdpi.com
C-3 Position: Functionalization at the C-3 position has also been investigated. For example, the introduction of a difluoroacetyl motif at this position has been achieved, with outcomes influenced by the electronic nature of other substituents on the scaffold. nih.gov
C-6 Position: The C-6 position has been identified as a key site for modification to retain activity against certain enzymes. nih.gov For instance, in a study of imidazo[1,2-a]pyridine (B132010) phosphonocarboxylates, modifications at C-6 were permissible for retaining activity against Rab geranylgeranyl transferase (RGGT). nih.gov The introduction of a bromine atom at the pyridine nucleus of imidazo[4,5-b]pyridines also had a significant impact on cancer cell proliferation. mdpi.com Comprehensive modifications at the C-6 position of certain imidazopyridine derivatives have led to compounds with higher potency for inhibiting specific kinases. nih.gov
Table 2: Impact of Substituents at C-2, C-3, and C-6
| Position | Substituent Type | Observed Effect | Reference |
|---|---|---|---|
| C-2 (on phenyl ring) | Cyclic amidino group (2-imidazolinyl) | Pronounced and selective antiproliferative activity | mdpi.com |
| C-3 | Difluoroacetyl motif | Functionalization achieved | nih.gov |
| C-6 | Bromine atom | Significant impact on cancer cell proliferation | mdpi.com |
| C-6 | Various modifications | Led to higher kinase inhibition potency | nih.gov |
The electronic properties of substituents, particularly their electron-withdrawing or electron-donating nature, play a pivotal role in modulating the biological activity of imidazo[4,5-b]pyridines.
Electron-withdrawing groups can significantly influence the efficacy of these compounds. For example, in a series of imidazo[1,2-a]pyridine derivatives, the presence of a strong electron-withdrawing chloro group on a phenyl side chain was important for butyrylcholinesterase (BChE) inhibition. nih.gov In contrast, a similar compound with an electron-donating methoxy (B1213986) group was inactive. nih.gov
In another study, an imidazo[4,5-c]pyridine derivative with an N-hydroxy-carboximidamide group, which has electron-withdrawing character, on a phenyl ring at the C-2 position displayed high cytotoxic activity against a human breast adenocarcinoma cell line. nih.gov Computational analyses have also suggested that electron-withdrawing substituents like –CN and –NO2 greatly affect charge sharing reactions in certain contexts. researchgate.net
The length of carbon chains and the nature of ring systems appended to the imidazo[4,5-b]pyridine core can have a profound effect on biological activity.
Studies have shown that increasing the length of an alkyl chain can be detrimental to activity. For instance, substituting the nitrogen atom of an N-hydroxy-carboximidamide group with an alkyl chain significantly diminished the cytotoxic activity of the parent compound. nih.gov Similarly, for certain imidazo[4,5-c]pyridine derivatives, longer carbon chains attached to a specific position resulted in lower activity. nih.gov
The type of ring system attached as a substituent also matters. In one study, imidazo[1,2-a]pyridine derivatives with a biphenyl (B1667301) side chain were found to be potential acetylcholinesterase (AChE) inhibitors, while those with a phenyl side chain showed better BChE inhibition. nih.gov The nature and acidic or basic character of substituents at the C-6 position of imidazo[1,2-a]pyridines, whether attached directly or via an alkyl chain, also influenced their inhibitory activity against RGGT. nih.gov
Tautomerism and Isomerism in Relation to Biological Activity
Tautomerism and isomerism are fundamental concepts in the study of imidazo[4,5-b]pyridines, as different forms of the molecule can exhibit distinct biological properties. frontiersin.org
Tautomerism, which involves the migration of a proton, can lead to different structural forms coexisting in equilibrium. frontiersin.org For imidazo[4,5-b]pyridines, protonation can occur at either the imidazole (B134444) or pyridine nitrogens. Theoretical calculations suggest that the imidazole nitrogen is generally the more basic site, making it the preferred site of protonation. mdpi.com This is significant as the protonation state can affect how the molecule interacts with its biological target.
Isomerism, where compounds have the same molecular formula but different structural arrangements, is also critical. As previously mentioned, the constitutional isomers imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine show markedly different biological activities. researchgate.netnih.gov The 1H-imidazo[4,5-b]pyridine scaffold has been found to be consistently more potent in certain assays compared to its 1H-imidazo[4,5-c]pyridine counterpart. researchgate.net Similarly, other isomeric systems like imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine (B1214698) exhibit different electron-donor characteristics, which influences their photophysical properties and potential applications. acs.org
Correlation between Ligand Charge and Biomolecular Interactions (e.g., DNA/RNA binding affinity)
No specific studies detailing the correlation between the ligand charge of 6-Ethynyl-1H-imidazo[4,5-b]pyridine and its binding affinity for DNA or RNA have been identified. Research on other imidazo[4,5-b]pyridine derivatives has explored interactions with biological targets, but this does not provide direct evidence for the behavior of the 6-ethynyl substituted compound. The electronic nature of the ethynyl (B1212043) group could influence the charge distribution across the heterocyclic ring system, which would be a critical factor in any potential electrostatic interactions with the phosphate (B84403) backbone of nucleic acids or in the formation of hydrogen bonds with base pairs. However, without experimental data, any discussion remains speculative.
Structure-Kinetic Relationships for Drug-Target Residence Time
Similarly, there is a lack of available information on the structure-kinetic relationships (SKR) for this compound. The concept of drug-target residence time, which describes the duration of the interaction between a drug and its target, is a key parameter in modern drug discovery, often providing a better correlation with in vivo efficacy than simple binding affinity. Achieving a prolonged residence time is a goal in the design of many inhibitors. The specific structural features of this compound, such as the rigid, linear ethynyl group, could potentially engage in unique interactions within a target's binding site that might influence the dissociation rate (k_off) and, consequently, the residence time. Nevertheless, no published research has specifically investigated this aspect for this compound.
Vi. Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to predict a wide array of molecular properties by calculating the electron density of a system.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimization. researchgate.net This process systematically adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometric Parameters for 6-Ethynyl-1H-imidazo[4,5-b]pyridine (Illustrative)
| Parameter | Value |
|---|---|
| Bond Length (C-C≡C) | Data not available |
| Bond Length (C≡C-H) | Data not available |
| Bond Angle (Pyridine Ring) | Data not available |
| Bond Angle (Imidazole Ring) | Data not available |
Note: This table is illustrative. Specific values would be obtained from a dedicated DFT study.
The imidazo[4,5-b]pyridine scaffold can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring. mdpi.com DFT calculations are crucial for determining the relative stabilities of these tautomers. By calculating the total electronic energy of each tautomer, researchers can predict which form is energetically more favorable and therefore more abundant. This is critical as different tautomers can exhibit distinct chemical and biological properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. These energies can be calculated using DFT.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is illustrative. Specific values would be obtained from a dedicated DFT study.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the electron density surface. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). Green areas are of intermediate potential. For this compound, the MEP map would highlight the nitrogen atoms and the ethynyl (B1212043) group as potential sites for chemical reactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by localizing the electron density into bonds and lone pairs. This method allows for the calculation of atomic charges, providing insight into the polarity of bonds and the reactivity of different atoms. NBO analysis can also reveal hyperconjugative interactions and charge delocalization within the molecule, which contribute to its stability. tandfonline.com
The study of electron density properties, including the analysis of the Reduced Density Gradient (RDG), offers a non-covalent interaction perspective. RDG analysis is a method to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. tandfonline.com By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, one can identify and differentiate these non-covalent interactions, which are crucial for understanding molecular recognition and crystal packing.
Molecular Docking and Dynamics Studies
Molecular docking and dynamics simulations are instrumental in predicting how a ligand like an imidazo[4,5-b]pyridine derivative might bind to a protein target. These studies model the interactions at the atomic level, offering insights into the compound's potential as a therapeutic agent.
Computational studies have explored the interaction of the imidazo[4,5-b]pyridine scaffold with several key enzyme families.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): As a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, DprE1 is a major target for antitubercular drugs. Molecular docking studies on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown that the imidazopyridine core can fit into the DprE1 active site. nih.gov The nitro group, which is also at the 6-position, has been noted for its potential to form interactions with key residues like Cys387. nih.gov
Kinases (Aurora A, GAK, RIP1): The imidazo[4,5-b]pyridine scaffold is a recognized "hinge-binding" motif, crucial for inhibiting protein kinases. 3D-QSAR and docking studies on derivatives targeting Aurora A kinase have elucidated the key structural requirements for potent inhibition. nih.gov These models show that the scaffold forms hydrogen bonds with the kinase hinge region, a pattern common to many kinase inhibitors. This suggests that this compound could also be modeled as an inhibitor for other kinases like GAK or RIP1, which share structural similarities in their ATP-binding pockets.
Other Enzymes: The versatility of the scaffold is further demonstrated in docking studies against other enzymes like lumazine (B192210) synthase, another potential antimicrobial target. These studies highlight that the imidazo[4,5-b]pyridine core is adept at forming a network of interactions, including hydrogen bonds, and hydrophobic and van der Waals interactions, to stabilize the enzyme-inhibitor complex. nih.gov
The specific interactions between imidazo[4,5-b]pyridine derivatives and amino acid residues in enzyme active sites are critical for binding affinity. Docking studies reveal a common pattern of interactions.
The core of the interaction often involves the nitrogen atoms of the imidazo[4,5-b]pyridine ring system, which can act as hydrogen bond acceptors or donors. For instance, in studies of Aurora A kinase inhibitors, the N1-H and N4 atoms of the imidazopyridine ring are key interaction points within the ATP binding site. nih.gov
Below is a table summarizing typical interactions predicted for this scaffold with various protein targets.
| Target Enzyme | Interacting Residues (Example) | Type of Interaction | Reference |
| DprE1 | Cys387 | Covalent or non-covalent | nih.gov |
| Aurora A Kinase | Alanine, Leucine | Hydrogen Bonding (Hinge) | nih.gov |
| Lumazine Synthase | (Not Specified) | Hydrogen Bonding, Hydrophobic | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[4,5-b]pyridine derivatives, 3D-QSAR studies have been successfully employed to predict their anticancer potency and kinase inhibitory activity. nih.govarid.my
These models use computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. The models generate 3D contour maps that visualize which regions of the molecule should be modified to enhance activity. nih.gov For example, a CoMSIA model for Aurora A kinase inhibitors might indicate that bulky, electropositive substituents at one position enhance potency, while hydrogen-bond donor groups at another position are favorable. nih.gov Such studies provide a rational basis for designing novel, more potent derivatives of the this compound scaffold.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into a "fingerprint" of specific atom-to-atom contacts.
Studies on 6-bromo-substituted imidazo[4,5-b]pyridine derivatives provide excellent models for understanding the forces that would govern the crystal structure of this compound. nih.govresearchgate.netnih.gov These analyses consistently show that the crystal packing is dominated by a combination of several interaction types.
The most significant contributions to the crystal packing of these derivatives come from:
H···H contacts: Typically accounting for the largest portion of the surface, reflecting the abundance of hydrogen atoms.
Halogen contacts (H···Br/Br···H, H···Cl/Cl···H): These are significant directional interactions that help organize the crystal lattice.
Heteroatom contacts (H···N/N···H, H···O/O···H): These represent the crucial hydrogen bonds that often dictate the primary structural motifs.
The table below summarizes the percentage contributions of the most important intermolecular contacts from a Hirshfeld surface analysis of a representative 6-bromo-imidazo[4,5-b]pyridine derivative.
| Interaction Type | Contribution (%) | Reference |
| H···H | 57.2% | researchgate.net |
| H···N/N···H | 17.6% | researchgate.net |
| H···C/C···H | 9.6% | researchgate.net |
| H···Cl/Cl···H | 7.9% | researchgate.net |
| H···Br/Br···H | 7.0% | researchgate.net |
Photophysical Property Modeling
Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict the photophysical properties of molecules, such as their absorption and emission of light. irb.hr For the imidazo[4,5-b]pyridine scaffold, these studies help in understanding how substituents influence color, fluorescence, and nonlinear optical properties. researchgate.net
Theoretical investigations show that the electronic properties of the imidazo[4,5-b]pyridine core can be finely tuned by adding electron-donating or electron-withdrawing groups. researchgate.net These modifications alter the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby changing the absorption and emission wavelengths.
Two-photon absorption (TPA) is a nonlinear optical process with applications in bio-imaging and photodynamic therapy. The TPA cross-section, a measure of a molecule's TPA efficiency, can be modeled computationally. The Sum-Over-States (SOS) approach is a well-established quantum mechanical method used for this purpose. researchgate.net
Theoretical studies on imidazo[4,5-b]pyridine derivatives have successfully used the SOS approach, often within a three-level energy system, to model and explain experimental TPA spectra. researchgate.net These models have revealed that the TPA cross-section is highly sensitive to the substitution pattern. For instance, an increase in the TPA cross-section was predicted and observed when a chloride substituent was placed at the C-6 position compared to the C-5 position. researchgate.net This effect was attributed to the proximity of a higher-lying excited state, demonstrating the power of computational modeling to guide the design of molecules with enhanced nonlinear optical properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TD-DFT) stands as a prominent quantum chemical method for investigating the electronic excited-state properties of molecules. rsc.orguci.edu This computational tool has gained widespread use due to its favorable balance of computational cost and accuracy in predicting various properties related to electronic transitions, such as absorption and emission spectra. rsc.orgrsc.org
The fundamental principle of TD-DFT lies in its ability to describe the response of a system's electron density to a time-dependent perturbation, such as that induced by light. uci.edu By calculating the linear response of the system, TD-DFT can determine the energies of electronic excitations, which correspond to the absorption of photons. uci.edu This allows for the theoretical prediction of UV-Vis absorption spectra, providing insights into the electronic structure of a molecule and the nature of its excited states. rsc.org
Furthermore, TD-DFT can be employed to explore the geometries of molecules in their excited states, which can differ significantly from their ground-state conformations. This is crucial for understanding photophysical processes such as fluorescence and phosphorescence. The method also allows for the characterization of excited states, including the analysis of charge-transfer character, which is vital for designing molecules with specific optical or electronic properties. rsc.org
Despite its strengths, the accuracy of TD-DFT can be influenced by the choice of the exchange-correlation functional and the basis set. uci.edu For certain types of excited states, such as those with significant charge-transfer or double-excitation character, standard TD-DFT approximations may yield less accurate results. rsc.org
A review of the scientific literature did not yield specific studies applying Time-Dependent Density Functional Theory to investigate the excited-state properties of This compound . While computational studies using Density Functional Theory (DFT) have been performed on other imidazo[4,5-b]pyridine derivatives to investigate their reactivity and potential as corrosion inhibitors uctm.edu, and TD-DFT has been used to study the photophysical properties of related imidazo[1,2-a]pyridine (B132010) tandfonline.comresearchgate.net and imidazo[4,5-c]pyridine derivatives researchgate.net, no data tables or detailed research findings on the excited-state properties of the specific compound of interest were found. Therefore, a quantitative analysis of its excited-state behavior based on TD-DFT calculations cannot be provided at this time.
Vii. Advanced Material and Photophysical Applications
Fluorescence and Luminescence Properties
Derivatives of the imidazo[4,5-b]pyridine core are known for their significant fluorescence, a property that is profoundly influenced by their molecular structure and surrounding environment. These characteristics make them prime candidates for use in sensors, imaging agents, and organic light-emitting diodes (OLEDs).
Quantum Yield Optimization and Characterization
The fluorescence quantum yield (Φf), a measure of a molecule's emission efficiency, is a critical parameter for fluorescent materials. For derivatives of the imidazo[4,5-b]pyridine family, quantum yields can vary dramatically, from nearly non-emissive (Φf ≈ 0.01) in fluid solutions to highly emissive (Φf up to 0.6) when constrained in a polymer matrix. nih.gov This significant enhancement in rigid media is often attributed to the restriction of molecular motions that would otherwise lead to non-radiative decay pathways. nih.gov
Optimization of the quantum yield is a key area of research. By strategically modifying the substituents on the imidazo[4,5-b]pyridine core, researchers can significantly alter the emission efficiency. For instance, in a study of benzothiazole-difluoroborates, a related class of fluorescent dyes, the quantum yields were found to range from nearly 0% to almost 100% simply by changing the peripheral substituents. nih.gov This highlights the profound impact that electronic and steric factors have on the emissive properties of a fluorophore.
Table 1: Illustrative Quantum Yields of Substituted Fluorophores
| Substituent Pattern (Donor/Acceptor) | Quantum Yield (Φf) |
| OMe/OMe | 0.88 |
| H/OMe | 0.265 |
| CF3/OMe | 0.998 |
| OMe/H | 0.004 |
| H/H | 0.02 |
| CF3/H | 0.04 |
| OMe/CF3 | 0.008 |
| H/CF3 | 0.006 |
| CF3/CF3 | 0.002 |
Note: Data presented is for a series of substituted benzothiazole-difluoroborates and is intended to be illustrative of the principles of quantum yield optimization through substitution. nih.gov The values demonstrate how electron-donating (OMe) and electron-withdrawing (CF3) groups can be used to tune emission efficiency.
Stokes Shift Characteristics
A large Stokes shift, the difference in wavelength between the maximum of absorption and the maximum of emission, is a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio. rsc.org Many imidazo[4,5-b]pyridine derivatives, particularly those that undergo Excited-State Intramolecular Proton Transfer (ESIPT), exhibit exceptionally large Stokes shifts. rsc.orgnii.ac.jp
The ESIPT process involves the transfer of a proton within the molecule upon photoexcitation, leading to a tautomeric form that is responsible for the fluorescence. This tautomer has a significantly different electronic structure from the ground state, resulting in a large separation between the absorption and emission bands. This inherent property of ESIPT-capable imidazo[4,5-b]pyridine derivatives makes them particularly suitable for applications in bio-imaging and as components in white-light emitting materials. rsc.org
Solvatofluorochromism
Solvatofluorochromism is the phenomenon where a substance's fluorescence color and intensity change with the polarity of the solvent. This property is particularly pronounced in fluorophores where the dipole moment changes significantly upon excitation. The fluorescence of certain imidazo[4,s-b]pyridine derivatives can be sensitive to the solvent environment, which can be exploited for sensing applications. rsc.org For example, a change in the local environment, such as binding to a biological macromolecule, can be reported by a shift in the fluorescence emission. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena
ESIPT is a key photophysical process in many hydroxyl-substituted imidazo[4,5-b]pyridine derivatives. nih.govnii.ac.jp Upon absorption of light, a proton is transferred from a hydroxyl group to a nitrogen atom on the imidazole (B134444) ring. nii.ac.jpmdpi.com This creates an excited-state keto-tautomer which is responsible for the observed fluorescence. nii.ac.jp The process is typically ultrafast and results in dual emission in some cases, with one band from the locally excited state and another, significantly red-shifted band from the proton-transferred species. nih.gov
The ESIPT mechanism is responsible for the large Stokes shifts observed in these compounds and is a central theme in their application as fluorescent probes and materials. rsc.orgrsc.org The efficiency and dynamics of the ESIPT process can be influenced by factors such as intramolecular hydrogen bonding, solvent interactions, and the electronic nature of substituents. nih.govnii.ac.jp
Influence of Substituents and Solvent Polarity on Spectral Responses
The photophysical properties of 6-ethynyl-1H-imidazo[4,5-b]pyridine and its analogs can be precisely tuned by the introduction of various substituent groups and by changing the polarity of the solvent.
Substituent Effects: The electronic nature of substituents plays a crucial role. Attaching electron-donating groups to the phenyl ring of 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine derivatives leads to a blue shift in the ESIPT fluorescence, while electron-withdrawing groups cause a red shift. nih.gov Conversely, when these groups are placed on the imidazopyridine moiety, the shifts occur in the opposite directions. nih.gov This predictable control over the emission color is vital for designing fluorophores for specific applications.
Solvent Polarity: The polarity of the solvent can significantly impact the spectral properties of these compounds. nih.gov In polar solvents, molecules with a large change in dipole moment between the ground and excited states will show more pronounced solvatochromic shifts. This sensitivity to the environment can be harnessed to probe the polarity of microenvironments, such as the binding sites of proteins or the interior of lipid membranes. nih.gov
Two-Photon Absorption (TPA) Cross-Sections
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to reach an excited state. wikipedia.org This phenomenon is highly advantageous for applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy due to the increased penetration depth of near-infrared light in biological tissues and the confinement of excitation to the focal volume. nih.gov
Derivatives of this compound, as part of a broader class of organic chromophores, can be engineered to exhibit significant TPA cross-sections (δTPA), typically measured in Goeppert-Mayer (GM) units. The design of efficient TPA materials often involves creating molecules with a donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) structure to enhance the intramolecular charge transfer upon excitation. The ethynyl (B1212043) group in the target compound can serve as part of the π-conjugated bridge.
Recent research has shown that quinoidal diazaacene-bithiophene derivatives can achieve exceptionally large TPA cross-sections, with values reaching up to 51770 GM. nih.gov While specific TPA data for this compound is not widely published, the principles of molecular design for high TPA activity are well-established and could be applied to this scaffold. nih.govresearchgate.net
Table 2: Representative Two-Photon Absorption (TPA) Cross-Sections for Selected Organic Chromophores
| Compound Class | Wavelength (nm) | TPA Cross-Section (GM) |
| Porphyrin Derivatives | ~1300 | ~3000 |
| Quinoidal Diazaacene-Bithiophene | 850-950 | up to 51770 |
| Diradicaloid Compound | 1425 | 424 |
Note: This table provides a general reference for TPA cross-section values in different classes of organic molecules to illustrate the range of achievable values. wikipedia.orgnih.gov The development of this compound derivatives with optimized TPA properties is an active area of research.
Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics
Ultrafast transient absorption (TA) spectroscopy is a powerful technique used to probe the fleeting existence of excited electronic states in molecules on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. This method provides critical insights into the deactivation pathways of photoexcited molecules, such as internal conversion, intersystem crossing, and energy transfer, which are fundamental to the performance of photophysical materials.
While specific TA spectroscopy studies on this compound are not extensively documented in public literature, research on related imidazo[4,5-b]pyridine derivatives provides valuable understanding of the scaffold's excited-state behavior. For instance, studies on certain imidazo[4,5-b]pyridine derivatives have utilized ultra-fast transient absorption to measure excited state absorption spectra and determine excited state lifetimes. researchgate.net These investigations are crucial for understanding the nonlinear optical response of these materials. researchgate.net
Further research into a series of Ru(II) dyads incorporating a related 2-(1-pyrenyl)-1H-imidazo[4,5-f] researchgate.netnih.gov-phenanthroline ligand employed femtosecond transient absorption to unravel the complex photoinduced dynamics. Upon excitation, these systems showed contributions from both ground-state bleach and excited-state absorption. The data revealed that energy transfer to pyrene-localized intraligand triplet states was a key relaxation pathway, with biphasic decay kinetics indicating an equilibrium between ³MLCT (metal-to-ligand charge transfer) and ³IL (intraligand) states.
| Compound/System | Excitation Wavelength (nm) | Observed Process | Lifetime/Time Constant | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | 470-700 | Excited State Absorption | Data not specified | researchgate.net |
| Pyridine-N-oxide (S1 state) | 280.5 - 289.8 | Vibrational Excitation Decay | 380–520 fs | |
| Pyridine-N-oxide (1ππ* state) | 280.5 - 289.8 | Internal Conversion | ~60 fs | |
| Ru(II) dyad with imidazo[4,5-f] researchgate.netnih.govphenanthroline ligand | 403 | Decay of Excited State Absorption | ~50 µs |
Fluorescent Probes and Chemical Sensors
The imidazopyridine framework is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties, which can be finely tuned through chemical modification. nih.gov Mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET) are often engineered into these molecules to serve as the basis for sensing applications. nih.gov
Development of Fluorescent Probes
The development of fluorescent probes based on the imidazo[4,5-b]pyridine scaffold is an active area of research. The core structure's compact shape, emissive properties, and stability make it an attractive candidate for various sensing and imaging applications. nih.govnih.gov Scientists synthesize derivatives by introducing specific functional groups onto the core scaffold. For example, attaching chelating moieties like triazoles or quinolines can impart selectivity for specific analytes, such as metal ions. nih.gov The goal is to create a molecule where the fluorescence is "off" in the absence of the target and "on" in its presence, or vice versa, providing a clear optical signal. The large Stokes shift—the separation between the absorption and emission maxima—observed in many imidazopyridine derivatives is particularly advantageous as it minimizes self-quenching and improves signal-to-noise ratio. nih.gov
Application as Cation-Sensitive Probes
The nitrogen atoms within the imidazo[4,5-b]pyridine core provide intrinsic metal-coordinating sites, making this scaffold particularly suitable for the development of cation-sensitive probes. nih.gov While their pharmacological roles are well-explored, their coordination chemistry with biologically relevant divalent cations is an emerging field of interest. mdpi.com
Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the affinities of tetracyclic molecules built upon the imidazo[4,5-b]pyridine core for various metal dications, including Ca(II), Mg(II), Zn(II), and Cu(II). These studies calculate the Gibbs free energies of the binding reactions to predict the stability and selectivity of these compounds as potential cation sensors. The nitrogen atoms in both the imidazole and pyridine (B92270) rings can act as binding sites, and their relative basicity influences coordination.
| Compound Derivative | Calculated ΔE (au) | Reference |
|---|---|---|
| Parent Compound (1) | 0.160 | mdpi.com |
| N-allyl derivative (2) | 0.177 | mdpi.com |
| N-propargyl derivative (3) | 0.165 | mdpi.com |
| N-benzyl derivative (4) | 0.156 | mdpi.com |
| N-ethyl bromoacetate (B1195939) derivative (8) | 0.105 | mdpi.com |
Optoelectronic Materials Development
The strong electron-withdrawing nature and excellent photoluminescence properties of the imidazole core and its derivatives make them highly suitable for optoelectronic applications. tandfonline.com The ability to chemically modify the imidazo[4,5-b]pyridine scaffold allows for the tuning of electronic properties, such as the HOMO/LUMO energy levels, to meet the specific requirements of different devices. researchgate.net
Potential Applications in Organic Light-Emitting Diodes (OLEDs)
The imidazopyridine family has demonstrated significant potential in the development of materials for Organic Light-Emitting Diodes (OLEDs). nih.govuni-giessen.de These compounds can function as emitters, host materials, or electron-transporting materials within the complex architecture of an OLED. tandfonline.com Specifically, iridium(III) complexes bearing imidazo[4,5-b]pyrazine-based ligands have been synthesized and shown to be highly efficient blue and green phosphors. nih.gov Solution-processed OLEDs fabricated with these materials as dopants have achieved notable performance metrics. For example, a device using the complex f-t2empz as a dopant exhibited electrophosphorescence at 474 nm with a maximum external quantum efficiency (EQE) of 5.1%. nih.gov In a more advanced hyper-OLED structure, the same complex used as an assistant sensitizer (B1316253) helped achieve a narrowband emission at 485 nm with a maximum EQE reaching an impressive 17.4%. nih.gov These results highlight the high potential of the imidazo[4,5-b]pyridine framework in creating efficient and color-stable OLEDs.
| Device Type | Emitter/Dopant | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|---|
| Solution-Processed OLED | f-t2empz (20 wt%) | 474 | 5.1% | nih.gov |
| Hyper-OLED | f-t2empz (10 wt%) with BCzBN | 485 | 17.4% | nih.gov |
Potential in Photovoltaic Devices
The tunable electronic properties of imidazo[4,5-b]pyridine derivatives also make them promising candidates for use in photovoltaic devices, such as organic solar cells. researchgate.net In this context, they can be designed to act as organic sensitizers. The function of a sensitizer is to absorb light and efficiently inject an electron into the conduction band of a semiconductor material like titanium dioxide (TiO₂) or a fullerene derivative (e.g., PCBM). Theoretical investigations on imidazo[4,5-b]pyridine derivatives have shown that by modifying the structure with different electron-withdrawing groups, key parameters like the band gap and open-circuit voltage can be manipulated. researchgate.net These studies suggest a high probability of efficient electron injection from the excited imidazo[4,5-b]pyridine molecules to the conduction band of materials like PC₆₀BM or TiO₂, which is a critical step for successful photovoltaic conversion. researchgate.net This indicates that the imidazo[4,5-b]pyridine scaffold is a valuable platform for designing more effective functional materials for organic photovoltaics. researchgate.net
Viii. Future Perspectives and Research Directions
Rational Design of Novel 6-Ethynyl-1H-imidazo[4,5-b]pyridine Derivatives with Enhanced Specificity and Potency
Future research will heavily rely on the principles of rational drug design to create derivatives of this compound with improved biological activity. This involves a deep understanding of structure-activity relationships (SAR), which serve as a guide for developing new anticancer agents and other therapeutics. nih.govmdpi.com By systematically modifying the core structure and analyzing the resulting changes in potency and selectivity, researchers can identify key pharmacophoric features.
Key strategies will include:
Modification of the Ethynyl (B1212043) Group: The terminal alkyne is a chemically versatile handle. It can be functionalized through Sonogashira coupling reactions to introduce a variety of aryl or heteroaryl substituents, potentially occupying hydrophobic pockets in target proteins. beilstein-journals.org Alternatively, it can be transformed into other functional groups to modulate solubility, metabolic stability, and target engagement.
Substitution on the Imidazopyridine Core: SAR studies on related imidazopyridine inhibitors have shown that substitutions at various positions on the heterocyclic ring system are critical for activity. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, substitutions at the C6 position of the isomeric imidazo[4,5-c]pyridine scaffold showed a high tolerance for both hydrophobic and hydrophilic groups, significantly impacting potency. nih.gov Similarly, for PI3Kα inhibitors, the imidazo[1,2-a]pyridine (B132010) moiety was identified as a key pharmacodynamic group. mdpi.com
Isomeric Scaffolds: Exploration of isomeric structures, such as imidazo[1,2-a]pyridines or imidazo[4,5-c]pyridines, while maintaining key substituents like the ethynyl group, could lead to compounds with altered target profiles and improved selectivity. nih.govnih.gov Studies comparing imidazo[4,5-c] and imidazo[4,5-b]pyridine isomers found significant differences in activity against BTK, highlighting the importance of the nitrogen atom's position in the pyridine (B92270) ring. nih.gov
Interactive Table: Structure-Activity Relationship (SAR) Insights for Related Scaffolds
| Scaffold/Derivative | Target | Key Structural Modifications | Impact on Activity |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | PI3Kα | Introduction of imidazo[1,2-a]pyridine to the 6-position of 4-aminoquinazoline. mdpi.com | Effective inhibition of cancer cell growth. mdpi.com |
| Imidazo[4,5-c]pyridine | BTK | Variable substitutions at N1, C4, and C6 positions. nih.gov | High tolerance for diverse substituents at C6, leading to potent inhibitors. nih.gov |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | DprE1 | 4-nitrophenoxy substitution at the 6th position. nih.gov | The nitro group showed potential binding with a key cysteine residue in the DprE1 enzyme. nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
The imidazo[4,5-b]pyridine scaffold is known to interact with a wide range of biological targets, suggesting that this compound derivatives could be active in multiple therapeutic areas. mdpi.comresearchgate.net Future work should focus on screening these derivatives against a diverse panel of targets to uncover novel applications.
Potential therapeutic areas and targets include:
Oncology: Imidazopyridine derivatives have shown significant promise as anticancer agents by inhibiting various kinases crucial for tumor growth and progression. researchgate.netresearchgate.net Potential targets include PI3Kα, mdpi.com p21-activated kinase 4 (PAK4), nih.govdntb.gov.ua Bruton's tyrosine kinase (BTK), nih.gov and the mesenchymal-epithelial transition factor (c-Met). nih.gov The discovery of derivatives as potent radiosensitizers by targeting DNA-dependent protein kinase (DNA-PK) presents another exciting opportunity in cancer therapy. nih.gov
Infectious Diseases: The scaffold has been investigated for its activity against Mycobacterium tuberculosis. nih.gov Specifically, derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been identified as potential inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov This suggests that ethynyl-substituted analogs could be developed as novel antitubercular agents.
Neuropathic Pain: Recently, 1H-imidazo[4,5-b]pyridine derivatives were identified as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins, which are involved in neuroinflammation. nih.gov One such inhibitor significantly alleviated mechanical hypersensitivity in a preclinical model of neuropathic pain, indicating a promising non-opioid therapeutic approach. nih.gov
Inflammatory and Autoimmune Diseases: Given the role of kinases like BTK in B-cell signaling, inhibitors based on the this compound scaffold could be explored for treating autoimmune diseases such as rheumatoid arthritis and lupus. nih.gov
Interactive Table: Potential Biological Targets for this compound Derivatives
| Target | Therapeutic Area | Rationale/Example from Related Compounds |
|---|---|---|
| Kinases (PI3Kα, PAK4, BTK, c-Met) | Oncology | Imidazopyridine derivatives are potent inhibitors of various kinases involved in tumorigenesis. nih.govmdpi.comnih.govdntb.gov.ua |
| DprE1 | Infectious Diseases (Tuberculosis) | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives show promise as DprE1 inhibitors. nih.gov |
| BET Proteins | Neuropathic Pain | 1H-Imidazo[4,5-b]pyridine derivatives were discovered as potent BET inhibitors for managing neuroinflammation. nih.gov |
Development of Innovative Synthetic Methodologies for Complex Analogues and Scaffolds
The synthesis of diverse and complex chemical libraries is fundamental to drug discovery. While traditional methods for synthesizing imidazopyridines exist, future efforts should focus on developing more efficient, versatile, and environmentally friendly synthetic routes. nih.gove3s-conferences.org
Promising areas for synthetic innovation include:
C-H Functionalization: Direct C-H functionalization is an atom-economical strategy that allows for the late-stage modification of the imidazopyridine core without the need for pre-functionalized starting materials. mdpi.combeilstein-journals.org This can be used to introduce a wide array of functional groups, rapidly generating diverse libraries of analogues.
Photochemical Methods: Visible-light-mediated photochemical reactions offer mild and eco-friendly conditions for synthesizing highly functionalized imidazopyridines, avoiding harsh reagents and high temperatures. mdpi.com
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, increasing synthetic efficiency and enabling the rapid generation of novel scaffolds. beilstein-journals.org
Flow Chemistry: Utilizing continuous flow reactors can improve reaction control, safety, and scalability for the synthesis of this compound and its derivatives.
Interactive Table: Innovative Synthetic Strategies for Imidazopyridine Analogs
| Methodology | Description | Advantages |
|---|---|---|
| Transition-Metal-Catalyzed C-H Functionalization | Direct activation and functionalization of carbon-hydrogen bonds on the imidazopyridine ring. beilstein-journals.org | High atom economy, allows for late-stage diversification, regioselective. mdpi.combeilstein-journals.org |
| Photochemical Synthesis | Use of visible light to induce cyclizations and functionalizations. mdpi.com | Eco-friendly, mild reaction conditions, novel reactivity. mdpi.com |
| Multicomponent Reactions | Combining three or more reactants in a one-pot reaction to form a complex product. beilstein-journals.org | High efficiency, complexity generation, reduced waste. nih.gov |
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental screening is a powerful paradigm for accelerating the drug discovery process. nih.gov
In Silico Design and Screening: Computational tools can be used to model the interaction of this compound derivatives with target proteins. nih.gov Molecular docking studies can predict binding affinities and modes, helping to prioritize which compounds to synthesize and test. nih.govchemmethod.com This in-silico approach was successfully used to design [1H,3H] imidazo[4,5-b] pyridines as potential lumazine (B192210) synthase inhibitors. nih.govnih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against specific biological targets. nih.govyoutube.com Automated HTS platforms can efficiently identify initial "hits" from large chemical libraries of newly synthesized this compound derivatives. youtube.com
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on a drug's effect at the cellular level. technologynetworks.com This can reveal insights into the mechanism of action, cytotoxicity, and effects on cellular morphology, providing a richer dataset than traditional HTS. technologynetworks.com
By integrating these approaches, researchers can create a feedback loop where computational predictions guide synthesis, HTS/HCS identifies active compounds, and the resulting experimental data is used to refine the computational models for the next round of design.
Expanding Applications in Advanced Materials and Nanotechnology
The unique chemical properties of this compound suggest potential applications beyond medicine, particularly in materials science and nanotechnology. The imidazopyridine scaffold itself possesses interesting electronic and photophysical properties, with some derivatives being explored as emitters for optoelectronic devices. researchgate.net
The ethynyl group is a cornerstone of modern materials chemistry, offering several possibilities:
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This provides a highly efficient and specific method for attaching the molecule to polymers, surfaces, or biomolecules.
Polymerization: The ethynyl group can be polymerized to create novel conjugated polymers with potentially interesting conductive or optical properties for use in organic electronics.
Functional Nanomaterials: Derivatives could be used to functionalize nanoparticles (e.g., gold nanoparticles, quantum dots) to create targeted probes for bioimaging or sensors for detecting metal ions or other analytes. The imidazo[4,5-b]pyridine core has demonstrated the ability to coordinate with various metal dications, which could be exploited in sensor design. mdpi.com
Future research in this area would involve synthesizing functionalized derivatives and characterizing their photophysical properties (absorption, emission, quantum yield) and their performance in material-based applications like organic light-emitting diodes (OLEDs) or chemical sensors.
Mechanistic Studies of Biological Interactions at the Molecular Level
A fundamental understanding of how this compound derivatives interact with their biological targets is essential for optimizing their design.
Future research should employ a range of biophysical and structural biology techniques:
X-ray Crystallography: Obtaining co-crystal structures of lead compounds bound to their target proteins provides the ultimate view of the binding mode. This was instrumental in the development of PAK4 inhibitors, revealing key hydrogen bonds and hydrophobic interactions that guide further optimization. nih.gov
Computational Chemistry: Advanced DFT calculations and molecular dynamics simulations can provide insights into the thermodynamics and kinetics of binding, protonation states, and the influence of substituents on electronic structure and affinity. mdpi.com
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to study the formation and stability of ligand-metal complexes, which is relevant for understanding interactions with metalloenzymes or for applications in chelation therapy. mdpi.com
Biochemical and Cellular Assays: In-depth biological studies are needed to elucidate the downstream effects of target engagement. For example, Western blot analysis can confirm if an inhibitor affects a specific signaling pathway, while cell cycle analysis can determine if a compound induces cell cycle arrest, as shown for some imidazo[1,2-a]pyridine compounds. mdpi.comwaocp.org
By combining these approaches, researchers can build a comprehensive, atom-level understanding of the molecular interactions driving biological activity, paving the way for the next generation of highly optimized drugs derived from the this compound scaffold.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 6-ethynyl-1H-imidazo[4,5-b]pyridine derivatives with high purity?
Methodological Answer:
- Multi-step synthesis : Start with condensation of 2,3-diaminopyridine with a suitable carbonyl compound (e.g., acrylonitrile or iminocoumarin derivatives) under reflux conditions.
- Functionalization : Introduce the ethynyl group via Sonogashira coupling using palladium catalysts and trimethylsilylacetylene, followed by deprotection.
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC and NMR spectroscopy .
Q. Q2. How can researchers characterize the spectroscopic properties of imidazo[4,5-b]pyridine derivatives for optical sensing applications?
Methodological Answer:
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., DMSO, ethanol, water) to assess solvatochromic effects.
- pH Sensitivity : Titrate compounds in buffered solutions (pH 2–12) and monitor fluorescence intensity changes (λex/λem = 350/450 nm).
- Computational Validation : Perform TD-DFT calculations (B3LYP/6-31G*) to correlate experimental spectra with electronic transitions .
Q. Q3. What in vitro assays are suitable for initial screening of antiproliferative activity in cancer cell lines?
Methodological Answer:
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HeLa, A549) and normal fibroblasts (e.g., NIH/3T3) for selectivity assessment.
- MTT Assay : Treat cells with compounds (1–100 μM, 48–72 hrs), measure IC50 values, and validate via trypan blue exclusion.
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .
Advanced Research Questions
Q. Q4. How can computational chemistry elucidate the mechanism of antiproliferative activity in imidazo[4,5-b]pyridine derivatives?
Methodological Answer:
- Molecular Docking : Dock compounds into target proteins (e.g., EGFR, PARP-1) using AutoDock Vina. Prioritize binding poses with lowest ΔG values.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes.
- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity data to guide structural optimization .
Q. Q5. What experimental strategies assess the metabolic activation and genotoxicity of 6-ethynyl derivatives?
Methodological Answer:
- Metabolite Identification : Incubate compounds with human hepatocytes (CYP1A2 induction via 3-methylcholanthrene) and analyze metabolites via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
